N-(4-fluorophenyl)-N-(2-hydroxy-3-morpholinopropyl)-4-methylbenzenesulfonamide hydrochloride
Description
N-(4-fluorophenyl)-N-(2-hydroxy-3-morpholinopropyl)-4-methylbenzenesulfonamide hydrochloride is a sulfonamide derivative characterized by a 4-fluorophenyl group, a 2-hydroxy-3-morpholinopropyl chain, and a 4-methylbenzenesulfonamide core. For instance, sulfonamide derivatives in (e.g., compounds 4a, 4e) exhibit antibacterial or enzyme-inhibitory properties, while morpholine groups (as in Sarizotan Hydrochloride, ) are associated with central nervous system (CNS) activity . The hydrochloride salt form likely enhances solubility, a common strategy for improving pharmacokinetics.
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-(2-hydroxy-3-morpholin-4-ylpropyl)-4-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O4S.ClH/c1-16-2-8-20(9-3-16)28(25,26)23(18-6-4-17(21)5-7-18)15-19(24)14-22-10-12-27-13-11-22;/h2-9,19,24H,10-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFURENRUBXDZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCOCC2)O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-N-(2-hydroxy-3-morpholinopropyl)-4-methylbenzenesulfonamide hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C21H26ClF N3O3S
- CAS Number : 446292-07-5
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 427.96 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO, DMF |
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent antitumor properties. For instance, related fluorinated compounds have shown selective inhibition of histone deacetylases (HDACs), specifically targeting HDAC3 with an IC50 value as low as 95.48 nM .
Case Study: HDAC Inhibition
In a study involving the compound FNA (a derivative), researchers observed:
- IC50 against HepG2 cells : 1.30 μM
- Tumor Growth Inhibition (TGI) : 48.89% in xenograft models
- Mechanism : Induction of apoptosis and G2/M phase arrest contributed to its antitumor efficacy.
These findings suggest that this compound may share similar mechanisms of action, warranting further investigation into its potential as an anticancer agent.
Mechanistic Insights
The compound's biological activity can be attributed to its ability to interact with various molecular targets involved in cell cycle regulation and apoptosis. The presence of the morpholine group enhances its lipophilicity, facilitating better cellular uptake and bioavailability.
Safety and Toxicity
Preliminary toxicity assessments indicate that compounds within this class can exhibit harmful effects if ingested or improperly handled. For example, acute toxicity studies have shown that similar compounds can cause serious eye irritation and other adverse effects .
Comparative Toxicity Data
| Compound | Toxicity Level | Observations |
|---|---|---|
| N-(4-fluorophenyl)acetamide | Harmful if swallowed | H302 |
| N-(4-fluorophenyl) alcohol | Causes serious eye irritation | H319 |
Comparison with Similar Compounds
Key Observations :
- Fluorophenyl Group : The 4-fluorophenyl moiety is a common pharmacophore in CNS-active drugs (e.g., Sarizotan Hydrochloride, ) and may enhance binding to aromatic residues in target proteins .
- Sulfonamide Core : Sulfonamides like 4e () exhibit moderate-to-high yields (70–90%) in synthesis, suggesting feasible scalability for derivatives like the target compound .
Pharmacological and Physicochemical Properties
- Biological Activity: Sulfonamides in (e.g., 4a, 4e) are associated with dihydropyrano-pyrazole scaffolds, which have shown antimicrobial and anti-inflammatory activities. The fluorophenyl group in 4e may enhance lipophilicity and membrane permeability compared to non-fluorinated analogs . Sarizotan Hydrochloride () targets dyskinesia in Parkinson’s disease, indicating that fluorophenyl-morpholine hybrids may modulate dopamine receptors or related pathways .
- Solubility and Stability: The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral sulfonamides (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide in ) . The hydroxyl group in the morpholinopropyl chain may confer pH-dependent solubility, similar to hydroxamic acids in (e.g., compounds 6–10) .
Crystallographic and Analytical Data
- Morpholine-containing derivatives often form stable crystalline lattices due to hydrogen-bonding networks .
- Thermal Stability : Melting points of related sulfonamides (162.9–189.2°C, ) suggest moderate thermal stability, likely applicable to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
